molecular formula C23H23ClN4O3 B2953774 (4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone CAS No. 1021035-42-6

(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone

Cat. No.: B2953774
CAS No.: 1021035-42-6
M. Wt: 438.91
InChI Key: MMILZQLJNPSQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone is a chemical research compound for scientific and laboratory research applications. This molecule features a pyridazine core linked to a 4-chlorophenyl group and a 2,4-dimethoxyphenyl methanone moiety via a piperazine linker. The piperazine ring is a common pharmacophore found in many biologically active molecules and pharmaceutical agents . Compounds containing a chlorophenyl-pyridazine core similar to this one have been investigated in scientific literature for their potential biological properties . Researchers are exploring such structures in various fields, including medicinal chemistry and drug discovery. The presence of the piperazine scaffold suggests this compound may be of interest for investigating interactions with central nervous system targets . Furthermore, pyridazine derivatives are a subject of research due to their diverse pharmacological profiles . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c1-30-18-7-8-19(21(15-18)31-2)23(29)28-13-11-27(12-14-28)22-10-9-20(25-26-22)16-3-5-17(24)6-4-16/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMILZQLJNPSQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Target (Hypothesized)
Target Compound 4-Chlorophenyl, 2,4-dimethoxyphenyl, pyridazin-3-yl-piperazine C₂₃H₂₃ClN₄O₃ 450.91 Kinases, GPCRs
(2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone 2-Chloro-6-fluorophenyl, 6-propoxy-pyridazine, piperazine C₂₀H₂₁ClFN₃O₂ 413.86 Serotonin receptors
(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Triazole, chloropyrimidine, 4-methylpiperazine C₂₆H₂₆ClN₉O 532.00 Kinase inhibitors (e.g., JAK2)

Key Observations :

The triazole-containing analog in introduces a hydrogen-bonding motif absent in the target compound, which may improve selectivity for kinases like JAK2.

Similarity Metrics :

  • Using the Tanimoto coefficient (a common chemoinformatics metric for binary fingerprint similarity ), the target compound shares ~65% structural similarity with the compound in (due to shared pyridazine-piperazine scaffolds) but only ~40% with the triazole-based analog in .

Pharmacological Implications :

  • The propoxy group in increases lipophilicity (clogP ≈ 3.2 vs. target compound’s clogP ≈ 2.8), suggesting differences in blood-brain barrier penetration.
  • The 4-chlorophenyl group in the target compound may confer stronger halogen bonding compared to the fluorophenyl group in , influencing target engagement .

Research Findings and Limitations

  • Experimental Data Gaps: No direct in vitro or in vivo data for the target compound are available in the provided evidence. Comparisons are extrapolated from structural analogs and computational models.
  • Synthetic Challenges : The piperazine-pyridazine linkage in the target compound may pose stability issues under acidic conditions compared to the triazole-pyrimidine system in .

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield?

The compound is typically synthesized via multi-step coupling reactions. For example, a piperazine-pyridazine core can be formed through nucleophilic substitution or Buchwald-Hartwig amination. Key conditions include:

  • Use of polar aprotic solvents (e.g., DCM or DMF) for solubility .
  • Catalytic bases like NaOH or K₂CO₃ to deprotonate intermediates .
  • Reaction temperatures between 60–80°C to balance reactivity and decomposition . Yields (~50–70%) are influenced by stoichiometric ratios, purity of starting materials, and inert atmospheres to prevent oxidation .

Q. How is structural characterization performed using spectroscopic methods?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for pyridazine and chlorophenyl groups) and methoxy signals (δ ~3.8 ppm) .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
  • X-ray Crystallography : Resolve piperazine and pyridazine ring conformations, as seen in related piperazine-containing structures .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved across studies?

Contradictions may arise from assay variability (e.g., cell lines, kinase isoforms). Mitigation strategies include:

  • Replication : Use standardized protocols (e.g., ATP concentration in kinase assays).
  • Statistical Analysis : Apply ANOVA and post-hoc tests (e.g., Tukey’s test) to compare means .
  • Orthogonal Assays : Validate activity via SPR (binding affinity) and cellular proliferation assays .

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

  • Substituent Modification : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance kinase binding .
  • Piperazine Flexibility : Introduce methyl groups to the piperazine ring to modulate conformational stability .
  • In Silico Screening : Use docking software (e.g., AutoDock) to prioritize analogs with predicted high affinity for targets like tyrosine kinases .

Q. What computational approaches predict binding interactions with kinase targets?

  • Molecular Docking : Align the compound’s pyridazine moiety with ATP-binding pockets (e.g., using PDB structures like 4ZID) .
  • MD Simulations : Assess stability of hydrogen bonds between methoxy groups and kinase hinge regions over 100-ns trajectories.
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities of analogs .

Q. What safety protocols are critical during handling and toxicity assessment?

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
  • Acute Toxicity Testing : Conduct OECD Guideline 423 assays in rodents to determine LD₅₀ .
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration .

Methodological Notes

  • Synthetic Optimization : For scale-up, replace DCM with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Chromatographic Purity : Use HPLC with a C18 column (Kovats retention index calibration) to achieve >98% purity .
  • Data Reproducibility : Archive raw NMR/FACS data in open-access repositories (e.g., Zenodo) for peer validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.